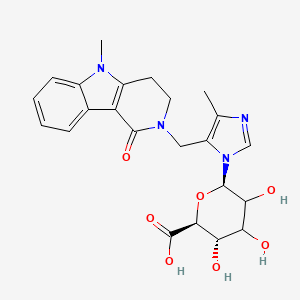

Alosetron N-beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alosetron N-beta-D-glucuronide is a major metabolite of alosetron, a selective 5-HT3 receptor antagonist approved for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Alosetron undergoes Phase II metabolism via glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, to form its N-glucuronide conjugate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-beta-D-Glucuronide involves the enzymatic conjugation of alosetron with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate, appropriate pH, and temperature to facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is expressed in microbial systems such as Escherichia coli. The reaction is optimized for maximum yield by controlling factors such as substrate concentration, pH, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Alosetron N-beta-D-Glucuronide primarily undergoes hydrolysis reactions where the glucuronide moiety is cleaved off by the enzyme beta-glucuronidase. This reaction regenerates the parent compound, alosetron .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various biological systems. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is alosetron, which can then undergo further metabolic transformations .

Scientific Research Applications

Alosetron N-beta-D-Glucuronide has several applications in scientific research:

Mechanism of Action

Alosetron N-beta-D-Glucuronide exerts its effects through its parent compound, alosetron. Alosetron is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in regulating gastrointestinal motility, visceral pain, and colonic transit . By blocking these receptors, alosetron reduces the symptoms of IBS, such as pain, discomfort, urgency, and diarrhea .

Comparison with Similar Compounds

Comparison with Similar Glucuronide Conjugates

Structural and Functional Overview

Glucuronidation is a common detoxification pathway for xenobiotics, enhancing water solubility for renal excretion. Below is a comparative analysis of Alosetron N-beta-D-glucuronide with structurally or functionally related glucuronides:

Pharmacological and Metabolic Contrasts

- Activity Profile : Unlike morphine-6-beta-glucuronide, which retains potent opioid activity, this compound lacks therapeutic effects, emphasizing divergent metabolic outcomes despite shared conjugation pathways .

- Targeted Delivery: Ceramide-beta-D-glucuronide is engineered for colonic hydrolysis by bacterial beta-glucuronidase, releasing ceramide to suppress carcinogenesis. This contrasts with Alosetron’s glucuronide, which undergoes systemic elimination without localized action .

- Clinical Relevance: Norfluoxetine N-beta-D-glucuronide and this compound both serve as biomarkers for drug adherence and metabolic profiling, but the latter is specifically monitored to ensure compliance with IBS-D therapy protocols .

Biological Activity

Alosetron N-beta-D-Glucuronide is a significant metabolite of alosetron, a selective serotonin 5-HT3 receptor antagonist primarily used for treating severe diarrhea-predominant irritable bowel syndrome (IBS-D). This article focuses on the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Alosetron exerts its effects by antagonizing 5-HT3 receptors, which are involved in the regulation of gastrointestinal motility and visceral pain perception. By blocking these receptors, alosetron reduces peristalsis and slows colonic transit time, leading to increased water reabsorption and stool formation. This mechanism is particularly beneficial for patients suffering from IBS-D, as it alleviates symptoms such as abdominal pain, discomfort, and urgency .

Pharmacokinetics

Absorption and Distribution:

- Alosetron is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 50% to 60%. Peak plasma concentrations are typically reached within one hour.

- The volume of distribution ranges from 65 to 95 L, with about 82% plasma protein binding .

Metabolism:

- Alosetron is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C9, CYP3A4, and CYP1A2. Non-CYP-mediated Phase I mechanisms contribute about 11% to its metabolism.

- The predominant urinary metabolite is the 6-hydroxy glucuronide, accounting for about 14% of the dose excreted .

Elimination:

- The terminal elimination half-life of alosetron is approximately 1.5 hours. Studies indicate that around 74% of the administered dose is eliminated through urine, primarily as glucuronides and other metabolites .

Efficacy in IBS-D Treatment

Clinical trials have demonstrated that alosetron significantly improves symptoms in women with IBS-D. In a study involving multiple doses (4 mg twice daily for 6.5 days), patients showed marked improvements in colonic compliance and reductions in abdominal pain and discomfort compared to placebo groups .

Case Study Analysis

A notable case study examined the long-term effects of alosetron on elderly patients with IBS-D. Results indicated a significant decrease in urinary 6-β-hydroxycortisol excretion after prolonged alosetron administration, suggesting potential alterations in cortisol production. However, the clinical significance of these findings remains uncertain .

Safety Profile

While alosetron is effective for IBS-D, its use has been associated with serious adverse effects such as ischemic colitis. In clinical evaluations involving over 11,000 subjects across various studies, the incidence of ischemic colitis was notably higher in patients receiving alosetron compared to those on placebo. Long-term safety data remain insufficient for comprehensive risk assessment .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism | 5-HT3 receptor antagonist |

| Bioavailability | 50%-60% |

| Peak Plasma Time | ~1 hour |

| Volume of Distribution | 65-95 L |

| Primary Metabolite | 6-hydroxy glucuronide (14% dose) |

| Elimination Half-life | ~1.5 hours |

| Efficacy in IBS-D | Significant symptom relief observed |

| Adverse Effects | Risk of ischemic colitis noted |

Q & A

Q. Basic: How is Alosetron N-beta-Dlucuronide identified and characterized in biological samples?

Answer: Identification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the glucuronide metabolite. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to resolve the β-D-glucuronide linkage and distinguish it from positional isomers. For example, collision-induced dissociation (CID) in MS/MS can differentiate glucuronidation sites by analyzing fragmentation patterns . Quantification often employs stable isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy in complex matrices like plasma or urine .

Q. Basic: What methodologies are used to synthesize Alosetron N-beta-D-Glucuronide in vitro?

Answer: Two primary approaches are employed:

- Chemical synthesis : Uses Koenigs-Knorr reactions with protected glucuronic acid donors and Alosetron’s amine group, requiring regioselective protection/deprotection steps to avoid O-glucuronidation .

- Enzymatic synthesis : Leverages UDP-glucuronosyltransferases (UGTs) in human liver microsomes or recombinant enzyme systems (e.g., UGT1A1/1A3). This method mimics physiological conditions and avoids side reactions, but requires optimization of cofactors (UDPGA) and reaction pH .

Q. Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound?

Answer: Discrepancies often arise from interspecies variability in UGT expression or transporter affinity. To address this:

- Use humanized liver models (e.g., chimeric mice with human hepatocytes) to improve translational relevance .

- Conduct competitive inhibition assays with known oatp substrates (e.g., estradiol-17β-glucuronide) to clarify transporter-mediated excretion pathways .

- Validate assays using certified reference materials and cross-laboratory comparisons to minimize analytical variability .

Q. Advanced: What challenges exist in distinguishing this compound from its structural analogs?

Answer: Key challenges include:

- Isomer discrimination : N-glucuronides may co-elute with O-glucuronides during chromatography. High-resolution MS (HRMS) with ion mobility separation improves specificity .

- Spectral overlap : NMR signals for glucuronide anomers (α/β) can overlap. Using 2D NMR (e.g., HSQC, COSY) resolves the β-D configuration by correlating proton and carbon shifts .

- Matrix interference : Biological samples require solid-phase extraction (SPE) or immunoaffinity cleanup to reduce background noise .

Q. Basic: What experimental designs are optimal for studying Alosetron’s metabolic pathways to its glucuronide form?

Answer:

- In vitro systems : Human hepatocytes or recombinant UGT isoforms (e.g., UGT1A1) incubated with Alosetron and UDPGA. Time-course studies quantify metabolite formation via LC-MS .

- Enzyme kinetics : Determine Km and Vmax using Michaelis-Menten plots under varied substrate concentrations. Competitive inhibition assays identify UGT isoform specificity .

- Transporter studies : Caco-2 cell monolayers or transfected HEK293 cells (expressing oatp) assess apical/basolateral efflux to model intestinal/hepatic excretion .

Q. Advanced: How can researchers address stability issues of this compound in physiological conditions?

Answer: Stability is influenced by pH, temperature, and enzymatic hydrolysis. Mitigation strategies include:

- pH optimization : Store samples at -80°C in acidic buffers (pH 3–4) to inhibit β-glucuronidase activity .

- Stability-indicating assays : Use accelerated degradation studies (e.g., 40°C/75% RH) with forced hydrolysis to identify degradation products .

- Enzyme inactivation : Add β-glucuronidase inhibitors (e.g., saccharolactone) to biological matrices during collection .

Q. Basic: What analytical techniques validate the purity of synthesized this compound?

Answer:

Properties

Molecular Formula |

C23H26N4O7 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1 |

InChI Key |

RNRXSCSIADTKNU-XNQFBHGZSA-N |

Isomeric SMILES |

CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |

Canonical SMILES |

CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.